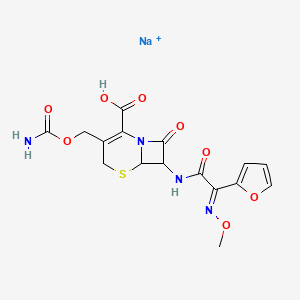

Cefuroxime sodium

説明

Cefuroxime Sodium is a semi-synthetic, broad-spectrum, beta-lactamase-resistant, bactericidally active, second-generation cephalosporin antibiotic . It is used to treat bacterial infections in many different parts of the body . It works by killing bacteria or preventing their growth .

Synthesis Analysis

The synthesis of Cefuroxime Sodium involves several steps. One method involves dissolving DCCF20g in anhydrous acetonitrile 250ml, stirring and cooling to 5 ℃, dripping chlorosulfonic acid isocyanate 7ml, and insulating the reaction for 1 hour . The Sodium isooctanoate acetone soln of dropping 15% is cooled to -5 ℃ to PH6.7, separates out white crystal, and suction filtration gets Cefuroxime sodium crude product 21g .

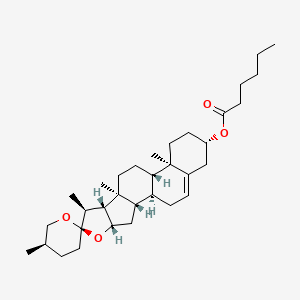

Molecular Structure Analysis

The molecular formula of Cefuroxime Sodium is C16H15N4NaO8S . The InChI string representation of its structure is also available .

Chemical Reactions Analysis

Cefuroxime Sodium is a β-lactam type antibiotic. It interferes with the peptidoglycan synthesis of the bacterial wall by inhibiting the final transpeptidation needed for the cross-links . It may decrease the excretion rate of Sodium aurothiomalate which could result in a higher serum level .

Physical And Chemical Properties Analysis

Cefuroxime Sodium has a molecular weight of 446.37 . It is a solid substance that is soluble in water at a concentration of 200 mg/ml .

科学的研究の応用

1. Microbiological Testing

Cefuroxime Sodium is a second-generation cephalosporin used in microbiological testing due to its antimicrobial activity against Gram-positive and Gram-negative microorganisms . A study developed and validated a microbiological assay applying the turbidimetric method for the determination of cefuroxime . The method used Micrococcus luteus ATCC 9341 as a test micro-organism and a 3x3 parallel line assay design, with nine tubes for each assay . The method showed excellent results of linearity, selectivity, precision, and robustness, in the concentration range from 30.0 to 120.0 mg/mL .

2. Infrared Spectroscopy

Cefuroxime Sodium has been used in the field of infrared spectroscopy for quantitative determination in powder for injection . The method involved the measurement of absorbance of the band corresponding to the aromatic ring centered by 1475-1600 cm-1 . The method was validated for linearity, specificity, precision, accuracy, and robustness, with a linearity range of 5.0 to 20.0 μg.ml-1 .

3. Treatment of Chest Diseases

Cefuroxime Sodium is used in the medical field for the treatment of chest diseases such as pneumonia and bronchitis . In a study, sequential therapy with IV cefuroxime followed by oral cefuroxime axetil was used for the treatment of community-acquired pneumonia . The therapy showed excellent clinical response rates .

4. Analysis of Fe (III)

Cefuroxime Sodium has been used in the analysis of Fe (III). A study observed a maximum absorbance obtained with a solution of Fe (III) 0.01 M, which was used for all analysis .

5. Pharmaceutical Industry

Cefuroxime Sodium is widely used in the pharmaceutical industry. It is used for the treatment of various bacterial infections such as pneumonia, bronchitis, urinary tract infection (UTI), gonorrhea, skin and soft tissue infection (SSTI), septicemia, meningitis, endocarditis, and others . It can be administered intravenously or intramuscularly depending on the severity of the infection .

6. Quality Control

Cefuroxime Sodium is used in quality control analysis. Methods for quantitative analysis were developed to determine cefuroxime sodium in raw material and in pharmaceutical formulations . These methods included spectrophotometry in the ultraviolet, visible and infrared, high-performance liquid chromatography, and potentiometric determination by microbiological methods . These methods proved to be reproducible and can be routinely used in quality control analysis .

7. Treatment of Otitis Media

Cefuroxime Sodium is used in the medical field for the treatment of acute bacterial otitis media . It is a common type of ear infection that affects the middle ear. The medication can be administered orally or through injection depending on the severity of the infection .

8. Treatment of Lyme Disease

Cefuroxime Sodium is used for the early treatment of Lyme disease . Lyme disease is an infectious disease caused by the bacterium Borrelia burgdorferi sensu lato. Cefuroxime Sodium can help in controlling the spread of the bacteria and reducing the symptoms of the disease .

9. Treatment of Gonorrhea

Cefuroxime Sodium is used in the treatment of gonorrhea , a sexually transmitted infection caused by the bacterium Neisseria gonorrhoeae. The medication can be administered orally or through injection depending on the severity of the infection .

10. Treatment of Impetigo

Cefuroxime Sodium is used for the treatment of impetigo , a highly contagious skin infection that mainly affects infants and children. Impetigo usually appears as red sores on the face, especially around a child’s nose and mouth .

11. Treatment of Upper Respiratory Tract Infections

Cefuroxime Sodium is used for the treatment of several upper respiratory tract infections . These infections can include sinusitis, tonsillitis, and pharyngitis among others. The medication can be administered orally or through injection depending on the severity of the infection .

12. Treatment of Skin Infections

Cefuroxime Sodium is used for the treatment of various skin infections . These can include cellulitis, erysipelas, wound infections, and other types of skin and soft tissue infections. The medication can be administered orally or through injection depending on the severity of the infection .

13. Treatment of Bone and Joint Infections

Cefuroxime Sodium is used in the medical field for the treatment of bone and joint infections . These infections can include osteomyelitis, septic arthritis, and others. The medication can be administered orally or through injection depending on the severity of the infection .

14. Treatment of Meningitis

Cefuroxime Sodium is used for the treatment of meningitis , an inflammation of the membranes (meninges) surrounding your brain and spinal cord. The swelling associated with meningitis often triggers symptoms such as headache, fever and a stiff neck .

15. Treatment of Septicemia

Cefuroxime Sodium is used for the treatment of septicemia , also known as blood poisoning, which is the result of bacteria entering a person’s bloodstream. Septicemia can quickly become life-threatening. It must be treated in a hospital .

16. Treatment of Mild Streptococcal Pharyngitis

Cefuroxime Sodium is used for the treatment of mild streptococcal pharyngitis , a throat infection caused by the bacteria Streptococcus pyogenes, or Group A Streptococcus (GAS). Mild streptococcal pharyngitis often causes sore throat, fever, and swollen lymph nodes in the neck .

17. Treatment of Mild Streptococcal Tonsillitis

Cefuroxime Sodium is used for the treatment of mild streptococcal tonsillitis , an inflammation of the tonsils caused by Streptococcus bacteria. Symptoms can include sore throat, swollen tonsils, and fever .

18. Treatment of Moderate Streptococcal Pharyngitis

Cefuroxime Sodium is used for the treatment of moderate streptococcal pharyngitis , a throat infection caused by Streptococcus bacteria. Symptoms can include a severe sore throat, pain when swallowing, fever, and swollen lymph nodes in the neck .

19. Treatment of Moderate Streptococcal Tonsillitis

Cefuroxime Sodium is used for the treatment of moderate streptococcal tonsillitis , an inflammation of the tonsils caused by Streptococcus bacteria. Symptoms can include a severe sore throat, difficulty swallowing, fever, and swollen lymph nodes in the neck .

Safety And Hazards

Cefuroxime Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Cefuroxime Sodium is a second-generation cephalosporin indicated for infections caused by Gram-positive and Gram-negative microorganisms . New cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future thereby ensuring rational selection of antibiotics for various infections .

特性

IUPAC Name |

sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1/b19-9-;/t10-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDOHUPGIOGTKV-JTBFTWTJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N4NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015616 | |

| Record name | Cefuroxime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefuroxime sodium | |

CAS RN |

56238-63-2 | |

| Record name | Cefuroxime sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056238632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [6R-[6α,7β(Z)]]-3-[[(aminocarbonyl)oxy]methyl]-7-[2-furyl(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8A7M9MY61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

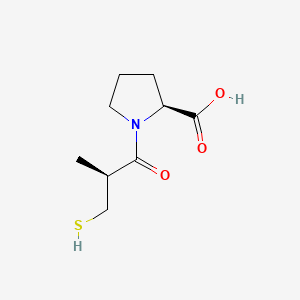

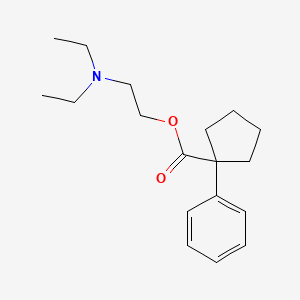

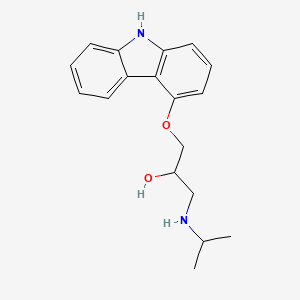

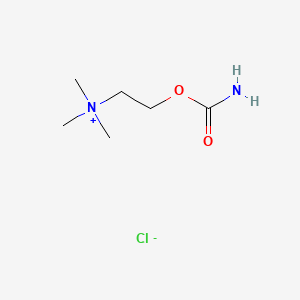

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。